3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide
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Overview
Description
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, making it versatile for chemical reactions and applications in organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition occurs via a mixed-type inhibition mode
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine and is important for many functions including muscle movement, breathing, heart rate, learning, and memory. Inhibition of AChE and BuChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Result of Action
The molecular effect of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, which could have various effects depending on the specific cells and synapses involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one:
React anthranilic acid with nitrous acid to form the diazonium salt intermediate.
Cyclize the diazonium salt in the presence of copper powder to yield 4-oxobenzo[d][1,2,3]triazin-3(4H)-one.
Step 2: : Preparation of 6-oxopyridazin-1(6H)-yl ethylamine:
Start with pyridazine-3,6-dione.
React with ethylamine in a condensation reaction to obtain 6-oxopyridazin-1(6H)-yl ethylamine.
Step 3: : Coupling Reaction:
React 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with 6-oxopyridazin-1(6H)-yl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield the final compound.
Industrial Production Methods
Industrial synthesis might involve optimizing the reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and reduce production costs. Large-scale production would also necessitate purification techniques such as recrystallization or chromatography to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form various oxo derivatives.
Reduction: : Can be reduced to amines or hydrazines, depending on the conditions.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for Substitution: : Palladium on carbon (Pd/C), various Lewis acids.
Major Products
The reactions often yield derivatives such as various oxo compounds, substituted triazines, and reduced amine or hydrazine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : As a building block in the synthesis of more complex molecules.
Catalysts: : Potential use in catalytic cycles due to its unique structural features.
Biology
Biological Probes: : Can be used as a probe for investigating biochemical pathways involving triazine and pyridazine derivatives.
Medicine
Drug Development: : Potential candidate for the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry
Materials Science: : Applications in developing new materials with specific electronic or photochemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-aminoethyl)propanamide
4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)butanamide
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Unique Features
The combination of triazine and pyridazine moieties in a single molecule is relatively rare, giving this compound unique chemical reactivity and potential for diverse applications. Other similar compounds may lack this dual functionality, making 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide particularly distinctive.
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Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14(17-9-11-21-15(24)6-3-8-18-21)7-10-22-16(25)12-4-1-2-5-13(12)19-20-22/h1-6,8H,7,9-11H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHZFZHHMDRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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